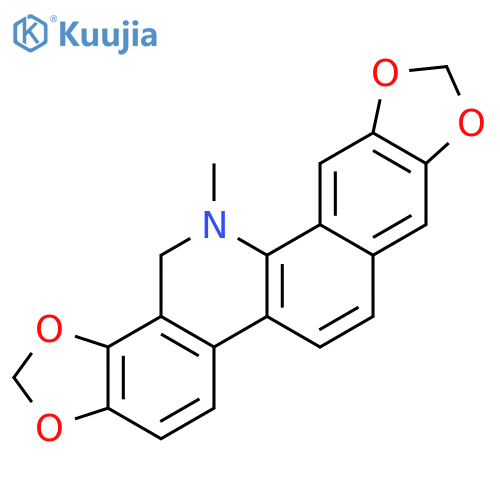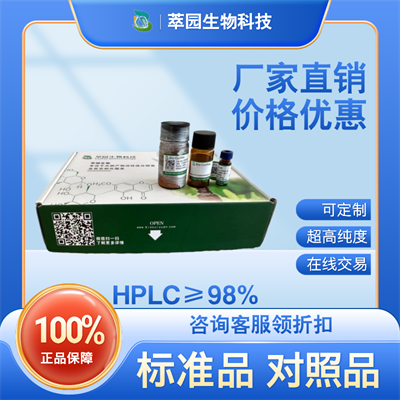Cas no 3606-45-9 (Dihydrosanguinarine)

Dihydrosanguinarine structure
商品名:Dihydrosanguinarine
Dihydrosanguinarine 化学的及び物理的性質
名前と識別子
-
- dihydrosanguinarine
- 1,3-Dioxolo[4,5-i][1,3]dioxolo[4',5':4,5]benzo[1,2-c]phenanthridine,13,14-dihydro-13-methyl-
- 13,14-Dihydrosanguinarine
- DIHYDROSANGUINARINE(P)
- 3lle
- dihydroavicine
- Hydrosanguinarine
- Dihydrosanquinarine
- 3H1ZKG80F7
- Dihydro Sanguinarine
- 3arv
- 3as0
- 3586AH
- HY-N0902
- 24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene
- AC-34693
- A937419
- 13, 14-dihydro-13-methyl-[1, 3]benzodioxolo[5, 6-c]-1, 3-dioxolo[4, 5-i]phenanthridine
- 3606-45-9
- FT-0667147
- BDBM50286637
- UNII-3H1ZKG80F7
- Q347588
- CHEMBL465678
- 24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.0^{2,10.0^{4,8.0^{14,22.0^{17,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene
- 13,14-Dihydro-13-methyl-[1,3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridine
- (1,3)Benzodioxolo(5,6-c)-1,3-dioxolo(4,5-i)phenanthridine, 13,14-dihydro-13-methyl-
- AKOS030526138
- MS-25022
- F17675
- 13-methyl-13,14-dihydro-2H,10H-[1,3]dioxolo[4,5-i][1,3]dioxolo[4',5':4,5]benzo[1,2-c]phenanthridine
- CS-3819
- 13,14-Dihydro-13-methyl[1,3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin
- C05191
- NS00094596
- CHEBI:17209
- SCHEMBL420383
- DTXSID00189627
- dihydro-sanguinarine
- Dihydrosanguinarinedihydroavicine; Dihydro Sanguinarine
- 1ST179702
- 24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo(11.11.0.02,10.04,8.014,22.017,21)tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene
- 13-methyl-13,14-dihydro-2H,10H-(1,3)dioxolo(4,5-i)(1,3)dioxolo(4',5':4,5)benzo(1,2-c)phenanthridine
- DA-52553
- DTXCID60112118
- 13,14-Dihydro-13-methyl-(1,3)benzodioxolo(5,6-c)-1,3-dioxolo(4,5-i)phenanthridine
- 13, 14-dihydro-13-methyl-(1, 3)benzodioxolo(5, 6-c)-1, 3-dioxolo(4, 5-i)phenanthridine
- Dihydrosanguinarine
-
- インチ: 1S/C20H15NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-7H,8-10H2,1H3
- InChIKey: CIUHLXZTZWTVFL-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])OC2C([H])=C([H])C3C4C([H])=C([H])C5=C([H])C6=C(C([H])=C5C=4N(C([H])([H])[H])C([H])([H])C=3C1=2)OC([H])([H])O6
計算された属性
- せいみつぶんしりょう: 333.100108g/mol
- ひょうめんでんか: 0
- XLogP3: 4.1
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 回転可能化学結合数: 0
- どういたいしつりょう: 333.100108g/mol
- 単一同位体質量: 333.100108g/mol
- 水素結合トポロジー分子極性表面積: 40.2Ų
- 重原子数: 25
- 複雑さ: 530
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 333.3
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.426±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 195-196 ºC (acetone )
- ふってん: 566.9±29.0 °C at 760 mmHg
- フラッシュポイント: 176.8±21.5 °C
- 屈折率: 1.719
- ようかいど: Insuluble (2.6E-3 g/L) (25 ºC),
- PSA: 40.16000
- LogP: 3.97900
- じょうきあつ: 0.0±1.6 mmHg at 25°C
Dihydrosanguinarine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Dihydrosanguinarine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | E0751-25mg |
Dihydrosanguinarine |
3606-45-9 | 25mg |
¥6855.51 | 2022-04-26 | ||
| LKT Labs | D3430-25 mg |
Dihydrosanguinarine |
3606-45-9 | ≥98% | 25 mg |
$529.20 | 2023-08-24 | |
| eNovation Chemicals LLC | Y1256146-5mg |
DIHYDROSANGUINARINE |
3606-45-9 | 98% | 5mg |
$520 | 2024-06-06 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S2012-1 mg |
Dihydro Sanguinarine |
3606-45-9 | 98.00% | 1mg |
¥1025.00 | 2022-04-26 | |
| TRC | D454155-50mg |
Dihydro Sanguinarine |
3606-45-9 | 50mg |
$1642.00 | 2023-05-18 | ||
| TargetMol Chemicals | T4S2012-25 mg |
Dihydrosanguinarine |
3606-45-9 | 99.99% | 25mg |
¥ 6,816 | 2023-07-11 | |
| TargetMol Chemicals | T4S2012-50 mg |
Dihydrosanguinarine |
3606-45-9 | 99.99% | 50mg |
¥ 10,213 | 2023-07-11 | |
| MedChemExpress | HY-N0902-5mg |
Dihydrosanguinarine |
3606-45-9 | 99.98% | 5mg |
¥2488 | 2024-04-18 | |
| TargetMol Chemicals | T4S2012-2 mg |
Dihydrosanguinarine |
3606-45-9 | 99.99% | 2mg |
¥ 1,727 | 2023-07-11 | |
| TargetMol Chemicals | T4S2012-1 mg |
Dihydrosanguinarine |
3606-45-9 | 99.99% | 1mg |
¥ 1,151 | 2023-07-11 |
Dihydrosanguinarine 関連文献
-
Zhong Jin Nat. Prod. Rep. 2003 20 606
-
Rose M. Gathungu,John T. Oldham,Susan S. Bird,Carolyn W. T. Lee-Parsons,Paul Vouros,Roger Kautz Anal. Methods 2012 4 1315
-
Zhaoying Liu,Yajun Huang,Hongqi Xie,Wei Liu,Jianguo Zeng,Pi Cheng RSC Adv. 2016 6 50500
-
4. Studies on the syntheses of heterocyclic compounds. Part 682. Six new isoquinoline alkaloids from Corydalis ochotensis var. raddeanaTetsuji Kametani,Makoto Takemura,Masataka Ihara,Keiichiro Fukumoto J. Chem. Soc. Perkin Trans. 1 1977 390
-
Marika Janovská,Martin Kubala,Vilím ?imánek,Jitka Ulrichová Phys. Chem. Chem. Phys. 2010 12 11335
3606-45-9 (Dihydrosanguinarine) 関連製品
- 5578-73-4(Sanguinarine chloride)
- 2447-54-3(Sanguinarine)
- 130-86-9(protopine)
- 15401-66-8(4H-Benzo[de][1,3]benzodioxolo[5,6-g]quinoline,5,6,6a,7-tetrahydro-1,2-dimethoxy-, (6aS)-)
- 196091-24-4(1,3-Benzodioxol-5-amine, 4-methyl-)
- 522-97-4(Tetrahydroberberine)
- 476-32-4(Chelidonine)
- 105814-54-8(5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-8-ol,6,7,7a,8-tetrahydro-10,11-dimethoxy-7-methyl-, (7aS,8R)- (9CI))
- 182634-34-0(Benzo[d][1,3]dioxol-4-ylmethanamine)
- 6880-91-7(Dihydrochelerythrine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:3606-45-9)Dihydrosanguinarine

清らかである:99%/99%/99%/99%
はかる:5mg/10mg/25mg/50mg
価格 ($):312.0/594.0/878.0/1173.0
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:3606-45-9)Dihydrosanguinarine

清らかである:≥98%
はかる:5mg/20mg/50mg
価格 ($):問い合わせ